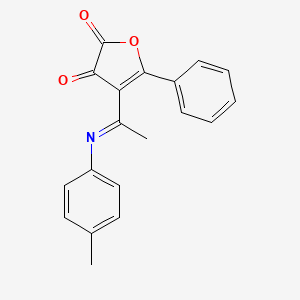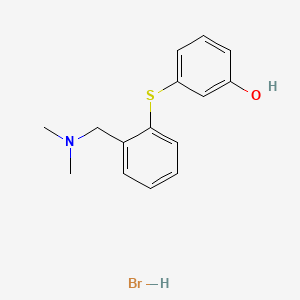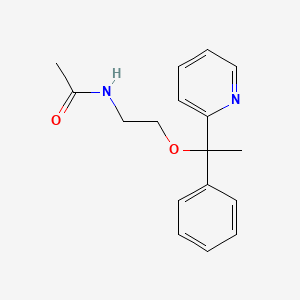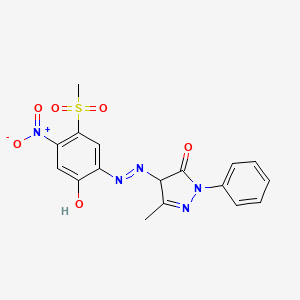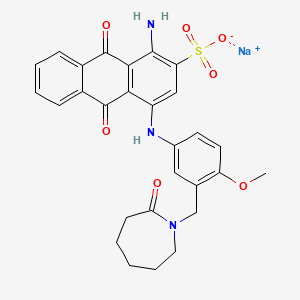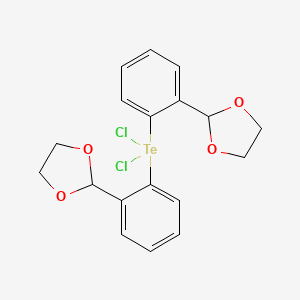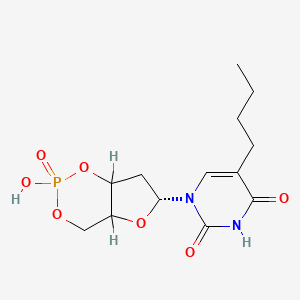
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a phenyl-imidazole moiety at the eighth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- typically involves multiple steps:
Starting Material: The synthesis begins with the ergoline skeleton, which can be derived from lysergic acid or other ergoline derivatives.
Chlorination: Introduction of the chlorine atom at the second position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the sixth position is introduced using methylating agents like methyl iodide in the presence of a base.
Imidazole Substitution: The phenyl-imidazole moiety is attached at the eighth position through a nucleophilic substitution reaction, often using imidazole derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chlorination, methylation, and imidazole substitution reactions are carried out in industrial reactors.
Purification: The compound is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the imidazole moiety or the chlorine atom, resulting in dechlorinated or reduced imidazole derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in the presence of bases or catalysts.
Major Products
Oxidation Products: Hydroxyl or carboxyl derivatives.
Reduction Products: Dechlorinated or reduced imidazole derivatives.
Substitution Products: Various nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets:
Receptors: Binds to serotonin, dopamine, and adrenergic receptors, modulating their activity.
Enzymes: Inhibits or activates specific enzymes involved in neurotransmitter synthesis and metabolism.
Pathways: Influences signaling pathways related to neurotransmission, vasoconstriction, and neuroprotection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergoline: The parent compound with similar pharmacological properties.
Lysergic Acid Diethylamide: A well-known ergoline derivative with psychoactive effects.
Bromocriptine: An ergoline derivative used in treating Parkinson’s disease and hyperprolactinemia.
Uniqueness
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
160730-53-0 |
|---|---|
Molekularformel |
C25H25ClN4 |
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
(6aR,9R)-5-chloro-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H25ClN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16-,19?,22-/m1/s1 |
InChI-Schlüssel |
WQGWRRYTVDDBSK-ZDUIXAHXSA-N |
Isomerische SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
Kanonische SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


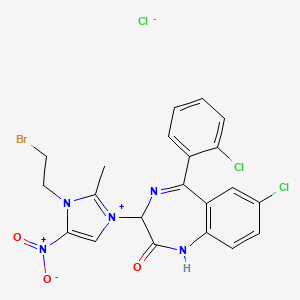
![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
